DEHP (Standard)
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHLKABXJIVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4, Array | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020607 | |
| Record name | Di(2-ethylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-sec-octyl phthalate | |
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| URL | https://haz-map.com/Agents/392 | |
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| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Di-sec-octyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Di-sec-octyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless, oily liquid | |
CAS No. |
117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dioctyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14C -DEHP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069 | |
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| Record name | DIETHYLHEXYL PHTHALATE | |
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| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
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| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
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| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
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Melting Point |
-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
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| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
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| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Scientific Research Applications
Industrial Applications
Plasticizer in PVC Products
- DEHP is primarily used as a plasticizer in PVC manufacturing, comprising up to 40% of the formulation in flexible PVC products such as flooring, medical devices, toys, and food packaging materials . Its presence is crucial for enhancing the material's flexibility and processing characteristics.
Emulsifier in Food Products
- Recent studies have raised concerns regarding the use of DEHP as an emulsifier in food products. Investigations revealed that DEHP was detected in various beverages and food items where it was improperly used instead of safer alternatives . This has significant implications for food safety and public health.
Environmental Impact Studies
Monitoring Environmental Contamination
- DEHP is frequently monitored in environmental studies due to its potential for leaching from products into soil and water systems. Research has demonstrated that DEHP can enter aquatic environments through industrial discharges, leading to contamination of water bodies . Methods such as liquid chromatography (LC) and mass spectrometry (MS) are employed for detecting DEHP levels in environmental samples .
Ecotoxicological Assessments
- Studies assessing the ecotoxicological effects of DEHP on aquatic organisms have highlighted its endocrine-disrupting properties. These assessments are critical for understanding the broader ecological impacts of DEHP exposure on wildlife and ecosystems .
Health Research Applications
Carcinogenicity Studies
- Research has suggested a potential association between DEHP exposure and increased cancer risk, particularly breast cancer. A longitudinal study involving over 273,000 women linked DEHP exposure to higher incidences of breast neoplasms, emphasizing the need for further investigation into its carcinogenic properties .
Metabolic Studies
- Investigations into the metabolic pathways of DEHP have shown that its metabolites may be linked to obesity and other metabolic disorders. A case-control study measuring urinary excretion of DEHP metabolites among children indicated a correlation between phthalate exposure and obesity rates .
Regulatory Considerations
Safety Regulations
- Due to its health risks, DEHP is subject to various regulatory measures worldwide. The European Union's Restriction of Hazardous Substances (RoHS) Directive includes DEHP as a substance requiring careful management due to its hazardous nature . Regulatory bodies continually assess its safety in consumer products, particularly those intended for children.
Risk Assessment Frameworks
- Comprehensive risk assessment frameworks are being developed to evaluate the exposure scenarios associated with DEHP. These frameworks aim to incorporate multiple pathways of exposure, including dietary intake from contaminated food products and environmental exposure through water sources .
Case Studies
Comparison with Similar Compounds
Di-n-butyl Phthalate (DBP) and Diisobutyl Phthalate (DIBP)
- Structural Differences : DBP (C16H22O4) and DIBP (C16H22O4) are low-molecular-weight phthalates with shorter alkyl chains compared to DEHP.
- Applications : Primarily used in cellulose-based plastics, adhesives, and cosmetics.
- Toxicity: DBP exhibits higher acute toxicity in infants, with reproductive risk indices (HQDBP) ranging from 2.62 to 5.79 in dust exposure scenarios .
- Environmental Presence : DIBP and DBP dominate indoor dust (99.5% of total phthalates), but DEHP has higher median concentrations (361–462 μg/g) .
Benzyl Butyl Phthalate (BBP)
- Structure : Contains a benzyl group (C19H20O4), enhancing its solubility in organic solvents.
- Use : Found in vinyl foams and automotive trim.
- Health Impact: Metabolizes to mono-benzyl phthalate (MBzP), linked to developmental toxicity in animal models .
Comparison with Alternative Plasticizers
Bis(2-ethylhexyl) Terephthalate (DEHT)
Di-isononyl Phthalate (DINP)
- Structure : Branched C9 alkyl chains (C26H42O4).
- Use : Replaces DEHP in PVC toys and flooring.
- Regulatory Status : Classified as a Category 1B reproductive toxicant under EU regulations, but less bioaccumulative than DEHP (BCF: 1.0–3.4 for DEHP vs. <1 for DINP) .
Environmental and Regulatory Profiles
Environmental Persistence
Regulatory Limits
Q & A
Q. How can researchers determine DEHP contamination levels in environmental or biological samples?
DEHP analysis typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) due to its low volatility and complex matrix interference. Internal standards like deuterated DEHP (DEHP-d4) are critical for quantification, as they account for recovery variations during extraction . Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate DEHP from lipids or other interferents.
Q. What experimental design considerations are essential for assessing DEHP’s reproductive toxicity?
- Dose selection : Use sub-chronic or chronic exposure models aligned with NOAEL (No Observed Adverse Effect Level) data (e.g., oral LD₅₀: 30,000 mg/kg in rodents) .
- Endpoints : Evaluate sperm motility, testicular histopathology, and hormone disruption (e.g., testosterone suppression).
- Controls : Include positive controls (e.g., known endocrine disruptors) and solvent controls to isolate DEHP-specific effects .
Q. What safety protocols are required for handling DEHP in laboratory settings?
- Engineering controls : Use fume hoods and local exhaust ventilation to minimize inhalation risks (TLV-TWA: 5 mg/m³) .
- Personal protective equipment (PPE) : Wear neoprene gloves, Tychem® suits, and safety goggles to prevent dermal/ocular exposure .
- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) and heat sources (>207°C flash point) .
Advanced Research Questions
Q. How can contradictory data on DEHP’s carcinogenicity be resolved in mechanistic studies?
Discrepancies may arise from species-specific metabolism (e.g., rodents vs. humans) or exposure timing (developmental vs. adult stages). Use in vitro models with human liver microsomes to study metabolic activation pathways, such as oxidation to mono-2-ethylhexyl phthalate (MEHP), a key toxic metabolite . Combine genomic (e.g., PPARα activation) and epigenomic analyses to identify biomarkers of carcinogenic potential .
Q. What methodologies are recommended for tracing DEHP’s environmental fate and bioaccumulation?
- Isotopic labeling : Use DEHP-d4 to track degradation products in soil/water systems via stable isotope probing (SIP) .
- Ecotoxicology assays : Conduct Daphnia magna acute toxicity tests (EC₅₀: ~1.2 mg/L) and algal growth inhibition studies to assess aquatic impacts .
- Modeling : Apply fugacity models to predict partitioning coefficients (log Kow: 7.6) and persistence in sediment .
Q. How can researchers mitigate DEHP’s interference in cell culture studies?
DEHP can leach from plastic labware (e.g., tubing, culture plates).
- Alternative materials : Use glass or DEHP-free polymers (e.g., polyethylene).
- Validation : Perform blank runs with solvent-only controls to quantify background DEHP levels .
Methodological Challenges and Solutions
Q. What analytical strategies address DEHP’s low solubility in aqueous matrices?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
